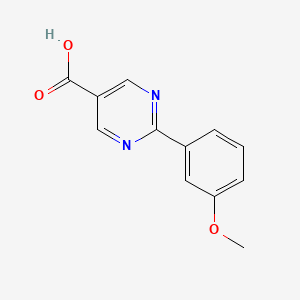

2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-10-4-2-3-8(5-10)11-13-6-9(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFNADMWBQMROM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Methoxyphenyl Pyrimidine 5 Carboxylic Acid and Its Analogues

Historical Context of Pyrimidine-5-carboxylic Acid Synthesis and Evolution of Methodologies

The systematic study of pyrimidines dates back to 1884, when Pinner conducted seminal work on synthesizing pyrimidine (B1678525) derivatives by condensing amidines with ethyl acetoacetate. wikipedia.org This foundational work, known as the Pinner synthesis, established a principal strategy for constructing the pyrimidine ring: the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. wikipedia.orgbu.edu.eg Early syntheses often involved the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines to yield 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively. wikipedia.org

Although pyrimidine derivatives were known in the early 19th century, the first laboratory synthesis of a pyrimidine was reported by Grimaux in 1879, who prepared barbituric acid from urea (B33335) and malonic acid. wikipedia.org The parent, unsubstituted pyrimidine compound was first prepared in 1900 by Gabriel and Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction. wikipedia.org The synthesis of derivatives specifically bearing a carboxylic acid at the 5-position, such as orotic acid, has also been a subject of long-standing interest, forming a basis for more complex targets. acs.org Over the decades, these fundamental condensation strategies have evolved, with significant efforts focused on improving yields, expanding substrate scope, and enhancing regioselectivity for highly functionalized pyrimidine cores.

Contemporary Synthetic Strategies for 2-Substituted Pyrimidine-5-carboxylic Esters and Acids

Modern synthetic chemistry has introduced a variety of sophisticated and efficient methods for preparing 2-substituted pyrimidine-5-carboxylic acids and their ester precursors. These strategies build upon classical principles while incorporating novel reagents, catalysts, and reaction concepts to improve efficiency and sustainability.

The most prevalent and versatile method for constructing the 2-substituted pyrimidine skeleton remains the condensation reaction between an N-C-N synthon, typically an amidine, and a C-C-C synthon, often a 1,3-dicarbonyl compound or its equivalent. bu.edu.egmdpi.com For the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a key challenge has been the use of appropriate C-C-C synthons that allow for direct incorporation of the ester functionality at the 5-position without substitution at the 4- and 6-positions.

A significant advancement in this area is the use of specialized propen-1-ol derivatives. A general and high-yielding procedure involves the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This reagent, prepared by condensing methyl formate (B1220265) with methyl 3,3-dimethoxypropionate, serves as a masked equivalent of a formyl-dicarbonyl compound, enabling a direct route to 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This method is notable for its applicability to a wide range of amidines, affording the desired pyrimidines in moderate to excellent yields. organic-chemistry.org

| Reactant 1 (Amidinium Salt) | Reactant 2 (C3 Synthon) | Product | Yield (%) |

| Benzamidinium chloride | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Methyl 2-phenylpyrimidine-5-carboxylate | 85% |

| Acetamidinium chloride | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Methyl 2-methylpyrimidine-5-carboxylate | 75% |

| Formamidinium acetate | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Methyl pyrimidine-5-carboxylate | 60% |

| This table is based on data presented for analogous reactions. organic-chemistry.org |

The final step in the synthesis of a pyrimidine-5-carboxylic acid from its ester precursor is typically ester hydrolysis. This transformation can be achieved under either acidic or basic conditions. commonorganicchemistry.com

Basic hydrolysis, also known as saponification, is a widely used method where the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol. researchgate.netmasterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism, initially forming a carboxylate salt. masterorganicchemistry.com A subsequent acidification step during the workup is required to protonate the carboxylate and yield the final carboxylic acid. masterorganicchemistry.com This method is generally efficient, but care must be taken as some substituted pyrimidine rings can be susceptible to rearrangement or cleavage under harsh basic conditions. researchgate.netresearchgate.net

Acid-catalyzed hydrolysis is a reversible alternative that involves heating the ester in the presence of a strong acid (e.g., HCl or H₂SO₄) and an excess of water to drive the equilibrium toward the carboxylic acid product. commonorganicchemistry.comrsc.org The choice between acidic and basic hydrolysis often depends on the stability of the other functional groups present in the molecule.

Common Conditions for Ester Hydrolysis

| Condition Type | Reagents | Typical Solvents | Key Feature |

| Basic (Saponification) | NaOH, KOH, or LiOH | H₂O/MeOH, H₂O/EtOH, H₂O/THF | Irreversible formation of carboxylate salt, requires acid workup. masterorganicchemistry.com |

| Acidic | HCl, H₂SO₄ | H₂O, Dioxane/H₂O | Reversible process; requires excess water to favor product formation. commonorganicchemistry.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, have become a powerful and attractive strategy in organic synthesis due to their efficiency and atom economy. acs.orgnih.gov Several MCRs have been developed for the synthesis of pyrimidine scaffolds. While the classic Biginelli reaction is well-known for producing dihydropyrimidines, other MCRs provide direct access to the aromatic pyrimidine core.

For instance, a novel iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and up to three different alcohol molecules. acs.orgnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps to build the pyrimidine ring. organic-chemistry.org Such reactions are highly valued for their ability to rapidly generate libraries of diversely functionalized products from simple starting materials. acs.org Three-component reactions involving the condensation of an aldehyde, malononitrile, and barbituric acid are also used to create fused pyrimidine systems like pyrano[2,3-d]pyrimidines. nih.gov These strategies highlight the potential for assembling complex pyrimidine structures in a single, efficient operation.

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. Traditional pyrimidine syntheses often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Green chemistry approaches aim to mitigate these issues by employing safer alternatives. rasayanjournal.co.inbenthamdirect.com

Key sustainable techniques applied to pyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and often improves product yields. rasayanjournal.co.in

Ultrasonic Synthesis: The use of ultrasound can enhance reaction rates and efficiency. rasayanjournal.co.in

Solvent-Free Reactions: Conducting reactions in the absence of a solvent reduces waste and simplifies purification. rasayanjournal.co.innih.gov

Use of Green Catalysts and Solvents: Employing non-toxic, recyclable catalysts and environmentally benign solvents like water or ionic liquids minimizes environmental impact. rasayanjournal.co.inbenthamdirect.com

Targeted Synthetic Routes for 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic Acid

A targeted synthesis for this compound can be designed by logically combining the contemporary strategies outlined above. A highly plausible and efficient route would proceed in two main stages: the formation of the corresponding ester via a condensation reaction, followed by its hydrolysis.

Stage 1: Synthesis of Methyl 2-(3-Methoxyphenyl)pyrimidine-5-carboxylate

This step utilizes the principle of condensing an amidine with a suitable three-carbon synthon. organic-chemistry.org

Preparation of the Amidine: The required N-C-N component is 3-methoxybenzamidine. This can be readily prepared from 3-methoxybenzonitrile (B145857) through established methods, such as the Pinner reaction or by converting the nitrile to an imidate followed by reaction with ammonia.

Condensation Reaction: 3-Methoxybenzamidine hydrochloride (the amidinium salt) would be reacted with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This condensation reaction directly assembles the 2-aryl-pyrimidine-5-carboxylate core. organic-chemistry.org The reaction is typically performed in a solvent like methanol at room temperature or with gentle heating.

Stage 2: Hydrolysis to this compound

The methyl ester obtained from Stage 1 is then hydrolyzed to the target carboxylic acid.

Saponification: The ester would be treated with an aqueous solution of sodium hydroxide in methanol. masterorganicchemistry.com The reaction mixture would be heated under reflux until the starting material is consumed (monitored by techniques like TLC).

Acidification: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. nih.gov This protonates the sodium carboxylate salt, causing the desired this compound to precipitate out of the solution. The solid product can then be collected by filtration and purified, typically by recrystallization.

This targeted approach is efficient, high-yielding, and relies on well-established and reliable chemical transformations adapted for this specific pyrimidine derivative.

Chemical Transformations and Derivatization Strategies of this compound

The carboxylic acid group at the 5-position of the pyrimidine ring serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications are crucial for exploring the structure-activity relationships of pyrimidine-based compounds in various applications.

Amidation and Esterification Reactions to Generate Pyrimidine Carboxamide and Ester Derivatives

The carboxylic acid functionality of this compound readily undergoes amidation and esterification reactions to yield the corresponding pyrimidine carboxamides and esters. These derivatives are important for modifying the physicochemical properties of the parent compound.

Amidation:

The conversion of this compound to its amide derivatives can be achieved through various standard coupling methods. These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

For instance, the reaction of a pyrimidine-5-carboxylic acid with an amine in the presence of a suitable coupling agent and a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature, typically affords the desired carboxamide in good yield. While specific examples for this compound are not extensively detailed in the cited literature, general protocols for pyrimidine-5-carboxamide synthesis are well-established. ias.ac.in

A one-pot synthesis of pyrimidine-5-carboxamides has been reported from the reaction of various substituted benzaldehydes, malononitrile, and urea/thiourea in the presence of ammonium (B1175870) chloride, followed by hydration of the resulting nitrile. ias.ac.in This suggests an alternative route to pyrimidine-5-carboxamides that could be adapted for the synthesis of derivatives of the title compound.

Below is an interactive data table summarizing common conditions for amidation reactions of carboxylic acids.

| Coupling Reagent | Additive | Base | Solvent | Temperature |

| DCC | HOBt | TEA | DCM | Room Temp |

| EDC | HOBt | DIPEA | DMF | Room Temp |

| HATU | - | DIPEA | DMF | Room Temp |

| PyBOP | - | DIPEA | DCM | Room Temp |

Esterification:

Esterification of this compound can be accomplished through several methods. The classical Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. masterorganicchemistry.com The reaction is typically carried out under reflux conditions in the corresponding alcohol, which also serves as the solvent.

Alternatively, esterification can be achieved under milder conditions using coupling reagents. For example, a rapid and mild esterification method using 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent has been reported to be effective for a wide range of alcohols and carboxylic acids. nih.gov This method offers the advantage of short reaction times and high efficiency.

A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, providing a high-yielding and direct route to these compounds. organic-chemistry.org This method could be adapted for the synthesis of esters of this compound.

The following interactive data table outlines common reagents and conditions for esterification.

| Method | Reagents | Catalyst | Solvent | Conditions |

| Fischer-Speier | Alcohol | H₂SO₄ or TsOH | Alcohol | Reflux |

| Coupling Reagent | Alcohol, NDTP | - | Acetonitrile | Room Temp, 1 min |

| Alkyl Halide | Alkyl Halide | Base (e.g., K₂CO₃) | DMF or Acetone | Room Temp to Reflux |

Synthesis of Fused Heterocyclic Systems Containing Pyrimidine-5-carboxylic Acid Structural Motifs (e.g., Thiazolopyrimidines, Thienopyrimidines)

The pyrimidine-5-carboxylic acid scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are of great interest due to their diverse biological activities. Thiazolopyrimidines and thienopyrimidines are two prominent examples of such fused systems that can be derived from this compound or its analogues.

Thiazolopyrimidines:

The synthesis of thiazolopyrimidine derivatives often involves the reaction of a pyrimidine precursor containing a reactive group with a suitable thiazole-forming reagent. While direct cyclization from this compound is not explicitly described, its derivatives can be utilized.

A relevant example is the synthesis of ethyl 3-amino-2-cyano-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. This compound was prepared by reacting a pyrimidine derivative with bromomalononitrile in the presence of potassium hydroxide in ethanol. This demonstrates a strategy for constructing a thiazole (B1198619) ring fused to a pyrimidine core bearing a methoxyphenyl substituent.

Thienopyrimidines:

Thienopyrimidines represent another important class of fused heterocycles. Their synthesis can be approached in several ways, often starting from either a thiophene (B33073) or a pyrimidine derivative. For the synthesis of thienopyrimidines from a pyrimidine precursor, the strategy typically involves the construction of the thiophene ring onto the existing pyrimidine core.

General synthetic pathways to polysubstituted thienopyrimidines often involve the initial synthesis of a thienopyrimidin-4-one derivative, which can be further functionalized. nih.gov One common method starts with 2-aminothiophene-3-carboxylates, which are then cyclized to form the thienopyrimidine scaffold. nih.govsemanticscholar.org For instance, heating ethyl 2-amino-5-phenylthiophene-3-carboxylate in formamide (B127407) leads to the formation of a pyrimidone, which can then be chlorinated and subsequently coupled with various amines to generate a library of thienopyrimidine derivatives. nih.gov

While a direct synthesis of a thienopyrimidine from this compound is not detailed in the provided search results, the ester or amide derivatives of this acid could serve as starting materials for the construction of the fused thiophene ring. For example, a patent describes the synthesis of a thienopyrimidine derivative where a methyl (2E)-3-(3-methoxyphenyl)prop-2-enoate was used as a starting material, indicating the utility of the methoxyphenyl moiety in the synthesis of such fused systems. google.com

The following table summarizes general strategies for the synthesis of these fused systems.

| Fused System | General Precursor | Key Reagents/Conditions |

| Thiazolopyrimidine | Pyrimidine derivative with reactive group | Bromomalononitrile, KOH, Ethanol |

| Thienopyrimidine | 2-Aminothiophene-3-carboxylate | Formamide, heat; then POCl₃; then amine |

| Thienopyrimidine | Pyrimidine-5-carboxylate derivative | Reagents for thiophene ring construction |

Molecular Architecture, Conformational Analysis, and Advanced Spectroscopic Characterization in Research

X-ray Crystallographic Analysis of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic Acid Derivatives

While the specific crystal structure of this compound is not detailed in the available literature, extensive analysis of closely related derivatives provides a robust framework for understanding its solid-state characteristics. Studies on compounds containing the methoxyphenyl-pyrimidine core reveal key structural features that are likely to be conserved.

X-ray diffraction studies on analogous structures, such as 2-[3-Methoxy-5-(pyrimidin-2-yl)phenyl]pyrimidine, show that the aromatic rings are typically not coplanar. nih.gov A dihedral angle, the twist between the planes of the pyrimidine (B1678525) and phenyl rings, is commonly observed. For instance, in a related derivative, dihedral angles of approximately 12° to 13° are found between the terminal pyrimidine rings and the central phenyl ring. nih.gov This non-planar conformation is a result of steric hindrance and the optimization of electronic interactions.

In the solid state, these molecules often arrange themselves in ordered packing patterns. A common arrangement involves the stacking of molecules along a crystallographic axis. nih.gov This stacking can involve overlaps between the phenyl and pyrimidine rings of adjacent molecules, contributing to the stability of the crystal lattice.

The crystal lattice of this compound derivatives is stabilized by a network of non-covalent intermolecular interactions. A primary and highly directional interaction expected for the title compound is the formation of hydrogen-bonded dimers through their carboxylic acid groups. spectroscopyonline.com This classic O-H···O interaction is a strong and predictable motif in the supramolecular assembly of carboxylic acids. spectroscopyonline.commdpi.com

Solution-Phase Conformational Studies of Pyrimidine-5-carboxylic Acid Scaffolds

In solution, molecules are not fixed in a single conformation as in a crystal but exist in a dynamic equilibrium of different shapes. For pyrimidine-5-carboxylic acid scaffolds, the primary conformational flexibility arises from rotation around the single bond connecting the pyrimidine and phenyl rings. The preferred orientation (syn or anti) of these rings relative to each other is influenced by the solvent environment and electronic effects of the substituents. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through techniques like the Nuclear Overhauser Effect (NOE), is a powerful tool for investigating these solution-phase conformations. mdpi.com NOE experiments can measure the distances between protons, providing direct evidence for the spatial arrangement of the different parts of the molecule. mdpi.commcmaster.ca Studies on related pyrimidine-containing molecules have successfully used these methods to determine the predominant conformations in solution. mcmaster.canih.gov The carboxylic acid group itself also possesses conformational flexibility, primarily concerning the orientation of the acidic proton, which can influence its hydrogen-bonding capabilities in solution. nih.gov

Spectroscopic Elucidation Techniques for Structural Confirmation in Research Contexts

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds in a research setting. NMR and IR spectroscopy provide complementary information that, when combined, allows for an unambiguous structural assignment of this compound.

NMR spectroscopy provides a detailed map of the carbon and proton environments within a molecule. The chemical shifts (δ), measured in parts per million (ppm), are highly sensitive to the electronic environment of each nucleus.

Proton (¹H) NMR: The ¹H NMR spectrum gives characteristic signals for each type of proton. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often in the 10–13 ppm range. princeton.edulibretexts.org Protons on the pyrimidine and phenyl rings resonate in the aromatic region (typically 7.0-9.0 ppm), with their exact shifts and coupling patterns determined by their position relative to the nitrogen atoms and other substituents. The methoxy (B1213986) group protons appear as a sharp singlet, usually around 3.8-4.0 ppm. researchgate.netsemanticscholar.org

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 160–180 ppm region. libretexts.orgresearchgate.net The aromatic carbons of the two rings have signals between approximately 110 and 160 ppm, while the methoxy group's carbon signal is found further upfield, typically around 55 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts An interactive data table would be provided here in a suitable digital format.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Pyrimidine H-2/H-4/H-6 | 8.5 - 9.2 | Singlet / Doublet |

| Phenyl Ring Protons | 7.0 - 8.0 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts An interactive data table would be provided here in a suitable digital format.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 160 - 180 |

| Pyrimidine C-2 | ~158 |

| Pyrimidine C-4/C-6 | ~155-160 |

| Phenyl C-O | ~160 |

| Other Aromatic Carbons | 110 - 140 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. echemi.com For this compound, the IR spectrum is dominated by the highly characteristic absorptions of the carboxylic acid group.

The O-H stretch of a hydrogen-bonded carboxylic acid dimer appears as a very broad and strong absorption band spanning a wide range from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. orgchemboulder.comvscht.cz This broadness is a hallmark of the strong hydrogen bonding present. spectroscopyonline.com The carbonyl (C=O) stretching vibration gives rise to another strong, sharp peak typically found between 1760 and 1690 cm⁻¹. spectroscopyonline.comorgchemboulder.com The C-O single bond stretch of the carboxylic acid is observed in the 1320-1210 cm⁻¹ region. orgchemboulder.com Other key vibrations include C-H stretches from the aromatic rings (above 3000 cm⁻¹) and the methoxy group (just below 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (approx. 1600-1450 cm⁻¹), and the C-O-C stretching of the ether linkage. researchgate.netnih.gov

Table 3: Characteristic Infrared (IR) Absorption Bands An interactive data table would be provided here in a suitable digital format.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Aromatic Rings | C=C / C=N Stretch | 1600 - 1450 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of novel compounds. For this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers significant insights into its structural stability and fragmentation pathways under ionization. While specific, detailed experimental mass spectra for this exact compound are not widely published in peer-reviewed literature, a theoretical analysis based on established fragmentation principles for its constituent functional groups—a carboxylic acid, a pyrimidine ring, and a methoxyphenyl group—allows for the prediction of its mass spectrometric behavior.

The molecular formula for this compound is C₁₂H₁₀N₂O₃, which corresponds to a molecular weight of approximately 230.22 g/mol . In a typical mass spectrometry experiment using electrospray ionization (ESI) in positive mode, the compound would be expected to show a prominent pseudomolecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 231.23. In negative ion mode, a corresponding [M-H]⁻ ion at m/z 229.21 would be anticipated.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation (CID) of the precursor ion. The resulting fragment ions are characteristic of the molecule's structure. The fragmentation of this compound is expected to proceed through several predictable pathways, primarily involving the chemically labile carboxylic acid and methoxy functional groups.

Key predictable fragmentation pathways include:

Decarboxylation: The most common fragmentation for carboxylic acids is the loss of the carboxyl group. This can occur via the loss of carbon dioxide (CO₂), resulting in a fragment ion with an m/z value reduced by 44 Da.

Loss of Formyl Radical: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of the entire carboxyl group as a radical (•COOH), a mass loss of 45 Da. alfa-chemistry.com

Loss from the Methoxy Group: The methoxyphenyl moiety can undergo fragmentation by losing a methyl radical (•CH₃), a mass loss of 15 Da, or a methoxy radical (•OCH₃), a mass loss of 31 Da.

Cleavage of the Heterocyclic Core: The pyrimidine ring itself is relatively stable, but cleavages can occur, leading to characteristic fragments of the heterocyclic system. chemicalbook.com

These theoretical fragmentation patterns provide a roadmap for identifying the compound and confirming its structure in experimental settings. The relative abundance of each fragment ion would depend on the specific conditions of the mass spectrometry experiment, such as the collision energy used.

Below is a data table outlining the predicted major fragment ions for this compound based on these established chemical principles.

| Predicted m/z ([M+H]⁺) | Ion Formula | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 231.23 | [C₁₂H₁₁N₂O₃]⁺ | - | Protonated Molecular Ion |

| 213.22 | [C₁₂H₉N₂O₂]⁺ | H₂O (18 Da) | Loss of water from the carboxylic acid group |

| 186.23 | [C₁₁H₁₀N₂O]⁺ | COOH (45 Da) | Loss of the carboxylic acid radical |

| 187.23 | [C₁₁H₁₁N₂O]⁺ | CO₂ (44 Da) | Decarboxylation of the molecular ion |

| 200.20 | [C₁₁H₈N₂O₂]⁺ | OCH₃ (31 Da) | Loss of the methoxy radical from the phenyl ring |

Structure Activity Relationship Sar and Computational Ligand Design Principles in Pyrimidine Research

Rational Design and Synthesis of 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic Acid Analogues for Biological Investigations

The rational design of analogues of this compound is guided by the goal of optimizing interactions with specific biological targets to enhance potency, selectivity, and pharmacokinetic properties. This process involves the strategic modification of three key structural components: the 2-position phenyl ring, the methoxy (B1213986) substituent, and the pyrimidine-5-carboxylic acid core.

A general and efficient method for the synthesis of the core 2-substituted pyrimidine-5-carboxylic ester scaffold has been established, which involves the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This approach allows for the introduction of diverse substituents at the 2-position of the pyrimidine (B1678525) ring, facilitating the creation of a library of analogues for biological screening. organic-chemistry.org

The design strategy for analogues often involves bioisosteric replacement and functional group modification. For instance, in the design of novel xanthine (B1682287) oxidase inhibitors, a pyrimidine ring was used to replace an imidazole (B134444) ring from a previous series of compounds to explore new interactions and improve potency. nih.gov Similarly, the design of pyrimidine-5-carbonitrile derivatives as potential VEGFR-2 inhibitors involved selecting moieties based on their ability to act as hydrogen bond donors or acceptors to interact with key amino acid residues in the target's binding pocket. nih.gov

Applying these principles to this compound, the design of analogues could include:

Modification of the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions of the phenyl ring to modulate electronic properties and explore additional binding interactions.

Positional Isomerism of the Methoxy Group: Moving the methoxy group from the meta (3-position) to the ortho or para positions to probe the spatial requirements of the target's binding site.

Alteration of the Pyrimidine Core: Introducing small alkyl groups or other functional groups onto the pyrimidine ring itself, or modifying the carboxylic acid at the 5-position to an ester or amide to alter solubility and cell permeability. nih.gov

These rationally designed modifications are synthesized using established chemical routes, such as the condensation of appropriately substituted benzaldehydes with reagents like ethyl cyanoacetate (B8463686) and thiourea, followed by further chemical transformations to yield the final target compounds. nih.govnih.gov Each new analogue provides valuable data points for building a comprehensive understanding of the structure-activity relationship.

Impact of Substituent Variation and Positional Isomerism on Pyrimidine Scaffold Biological Activity

The biological activity of pyrimidine-based compounds is highly sensitive to the nature and position of substituents on the heterocyclic scaffold and its appended rings. SAR studies reveal that even minor structural modifications can lead to significant changes in potency and selectivity.

For example, in a series of 2-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives designed as xanthine oxidase inhibitors, structure-activity relationship analysis revealed that changing a carbonyl group on the pyrimidine ring to an imino group maintained or enhanced inhibitory potency. nih.gov Conversely, the introduction of a methyl group at the 4-position of the pyrimidine ring was detrimental to the compound's activity. nih.gov

Studies on pyrrolo[2,3-d]pyrimidines have shown that cytotoxic potential is influenced by selective halogenation, with bromine or iodine at the C-3 position of the pyrrole (B145914) ring appearing to be beneficial for activity. mdpi.com Furthermore, in a series of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives, the replacement of hydrogen with halogen atoms on the phenyl rings was found to reduce antinociceptive activity, indicating a preference for less electronegative substituents in that specific context. mdpi.com

The position of substituents is equally critical. Research on thieno[2,3-d]pyrimidine (B153573) amides demonstrated that introducing a trifluoromethyl (CF3) group at either the 5- or 6-positions was beneficial for activity, whereas a cyano (CN) group at the same positions was detrimental. nih.gov This highlights how positional isomerism can dramatically alter a compound's interaction with its biological target.

| Scaffold | Variation | Impact on Biological Activity | Reference |

|---|---|---|---|

| 2-Phenyl-6-oxo-1,6-dihydropyrimidine | Change of C6-carbonyl to imino group | Potency maintained or increased | nih.gov |

| 2-Phenyl-6-oxo-1,6-dihydropyrimidine | Addition of methyl group at C4-position | Decreased potency | nih.gov |

| Thieno[2,3-d]pyrimidine | Replacement of C5-Cl with C5-Me | Activity retained | nih.gov |

| Thieno[2,3-d]pyrimidine | Addition of CF3 at C5 or C6 position | Beneficial for activity | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | Halogenation (Br, I) at C3-position | Beneficial for cytotoxicity | mdpi.com |

| 2,6-Diaryl-4-oxo-pyrimidine | Halogen substitution on phenyl rings | Reduced antinociceptive activity | mdpi.com |

Computational Chemistry Approaches for Elucidating Ligand-Target Interactions (Pre-clinical, Theoretical)

Computational chemistry is an indispensable tool in modern drug discovery, providing theoretical insights into the properties of molecules and their interactions with biological targets. These approaches accelerate the design-synthesis-test cycle by prioritizing compounds with a higher probability of success.

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure and reactivity of molecules. ijcce.ac.ir By calculating various molecular descriptors, DFT provides insights into a compound's stability, reactivity, and potential for intermolecular interactions. samipubco.comepstem.net

Key parameters calculated using DFT include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). epstem.net The EHOMO is related to a molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. epstem.net These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic reactions and helping to understand metabolic pathways. epstem.net In one study on pyrimidinone derivatives, DFT calculations revealed a high correlation between the calculated ionization potentials and the observed analgesic properties of the compounds. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyrimidine Derivative 1 | -6.4219 | -1.8776 | 4.5443 | epstem.net |

| Pyrimidine Derivative 2 | -6.1906 | -1.8232 | 4.3674 | epstem.net |

| Pyrimidine Derivative 3 | -6.2586 | -2.2041 | 4.0545 | epstem.net |

| Pyrimidine Derivative 4 | -5.0885 | -2.7850 | 2.3035 | epstem.net |

| Pyrimidine Derivative 5 | -6.0409 | -1.7687 | 4.2722 | epstem.net |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. mdpi.com This method is crucial for understanding the structural basis of a compound's biological activity. By simulating the ligand-receptor interaction, researchers can visualize the binding mode, estimate the binding affinity (docking score), and identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. samipubco.comnih.gov

For pyrimidine derivatives, docking studies have been instrumental in elucidating their mechanism of action against various targets. For example, simulations of newly synthesized pyrimidines docked into the active site of the B-cell lymphoma 2 (Bcl-2) protein helped to predict their binding affinity and interaction patterns. mdpi.com Similarly, docking studies of pyrimidine analogues with the main protease (Mpro) of the COVID-19 virus identified specific hydrogen bond interactions with key amino acid residues like THR26 and GLU166, providing a rationale for their potential antiviral activity. nih.gov These in silico predictions are invaluable for prioritizing which designed analogues should be synthesized and tested in the laboratory, saving significant time and resources. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.org The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules lead to corresponding changes in their biological effects. nih.gov

To build a QSAR model, a set of compounds with known activities (the training set) is used. For each compound, various molecular descriptors are calculated, which quantify properties such as hydrophobicity (e.g., SLogP), electronic character (e.g., EState indices), and steric features (e.g., molecular refractivity). researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or nonlinear approaches like Artificial Neural Networks (ANN), are then used to generate an equation that relates these descriptors to the observed activity. scirp.orgnih.gov

A robust QSAR model, once validated, can be used to predict the biological activity of new, unsynthesized compounds. scirp.org Studies on pyrimidine derivatives have successfully used QSAR to model anticancer, anti-inflammatory, and larvicidal activities. scirp.orgnih.govscielo.br These models have confirmed that properties like hydrophobicity and specific substituent patterns are critical for activity and provide a rational basis for designing improved pyrimidine-based therapeutics. researchgate.netscielo.br

| Model Type | R2 (Coefficient of Determination) | Q2 (Cross-validated R2) | RMSE (Root Mean Square Error) | Reference |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.889 | Not specified | Not specified | nih.gov |

| Artificial Neural Network (ANN) | 0.998 | Higher than MLR | Lower than MLR | nih.gov |

Pre Clinical Biological Activity Investigations of 2 3 Methoxyphenyl Pyrimidine 5 Carboxylic Acid Derivatives

Evaluation of Anti-inflammatory Activity in Experimental Models

The anti-inflammatory potential of pyrimidine (B1678525) derivatives has been assessed using both in vivo and in vitro experimental models. A common in vivo method is the carrageenan-induced paw edema test in rats, which measures the ability of a compound to reduce acute inflammation. rsc.org In vitro studies often utilize lipopolysaccharide (LPS)-induced macrophage cell lines, such as RAW 264.7, to investigate the molecular mechanisms underlying the anti-inflammatory effects. nih.gov

Research has shown that certain pyrimidine derivatives exert their anti-inflammatory effects by inhibiting key inflammatory mediators. mdpi.com For instance, studies on a novel pyrimidine derivative, 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT), in LPS-stimulated RAW 264.7 cells demonstrated a dose-dependent reduction in the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, HPT was found to suppress the mRNA expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.gov In an in vivo mouse model of 12-O-tetradecanoylphorbol-1,3-acetate (TPA)-induced skin inflammation, HPT also reduced inflammation and attenuated the expression of COX-2 and iNOS. nih.gov Other studies on thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated a significant reduction in carrageenan-induced paw edema, an effect linked to the decreased concentration of prostaglandin (B15479496) E2 (PGE2) in the blood serum. rsc.org

| Derivative Class | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Pyrimidine-2(1H)-thiones (e.g., HPT) | LPS-induced RAW 264.7 macrophages | Reduced NO, COX-2, iNOS, TNF-α, IL-1β, IL-6 | nih.gov |

| Pyrimidine-2(1H)-thiones (e.g., HPT) | TPA-induced mouse skin inflammation | Reduced inflammation, COX-2, and iNOS expression | nih.gov |

| Thieno[2,3-d]pyrimidines | Carrageenan-induced rat paw edema | Significantly reduced paw edema; decreased PGE2 levels | rsc.org |

| Pyrrolo[2,3-d]pyrimidines | Carrageenan-induced rat paw edema | Showed significant inhibition of COX-2 activity | mdpi.com |

Assessment of Anticancer Activity in Established Cell Lines and in vitro Models

The anticancer potential of pyrimidine derivatives has been extensively investigated against a panel of established human cancer cell lines. The primary in vitro model used for these assessments is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation.

Numerous studies have reported the cytotoxic effects of pyrimidine derivatives, including those with a pyrimidine-5-carbonitrile or pyrimidine-5-carboxamide backbone, which are structurally related to the target compound. These derivatives have shown inhibitory activity against a wide array of cancer cell lines, such as:

Breast Cancer: MCF-7, MDA-MB-231

Lung Cancer: A549

Hepatocellular Carcinoma: HepG2

Colon Adenocarcinoma: LoVo, HCT-116

Cervical Cancer: HeLa

For example, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were evaluated for their anticancer activities. Compound 7b from this series exhibited potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 µM and 0.74 µM, respectively. Further mechanistic studies revealed that this compound could induce cell cycle arrest at the S phase and trigger apoptosis in MCF-7 cells. In another study, pyrimidine-5-carbonitrile derivatives were tested, with compound 10b showing excellent activity against HepG2, A549, and MCF-7 cell lines with IC50 values of 3.56 µM, 5.85 µM, and 7.68 µM, respectively. nih.gov The mechanism of action for some of these derivatives is linked to the inhibition of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR). nih.gov

| Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-Amino-4-aryl-pyrimidine of ursolic acid (Compound 7b) | MCF-7 | Breast | 0.48 | |

| HeLa | Cervical | 0.74 | ||

| Pyrimidine-5-carbonitriles (Compound 10b) | HepG2 | Hepatocellular | 3.56 | nih.gov |

| A549 | Lung | 5.85 | nih.gov | |

| MCF-7 | Breast | 7.68 | nih.gov | |

| Cyanopyrimidine hybrid (Compound 5b) | A549 | Lung | 4.2 (nM) | |

| Cyanopyrimidine hybrid (Compound 5d) | MCF-7 | Breast | 1.5 (nM) |

Investigation of Antimicrobial and Antibacterial Properties in Research Settings

The antimicrobial properties of pyrimidine derivatives have been evaluated against a spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The standard method for assessing this activity in research settings is the agar (B569324) well disk diffusion method, where the diameter of the inhibition zone around a disk impregnated with the test compound indicates its antimicrobial potency.

Studies have demonstrated that various pyrimidine derivatives possess significant antibacterial activity. For instance, a series of pyrimidine derivatives substituted with triazole moieties showed higher antibacterial inhibition against Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus (Gram-positive), and Escherichia coli (Gram-negative) when compared to thiadiazole-substituted derivatives. mdpi.com The activity of these compounds is often compared to standard antibiotics like ciprofloxacin. nih.gov Another study of novel pyrimidopyrimidines and 2-(substituted-pyrazolyl)pyrimidine derivatives reported excellent antimicrobial activities against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), Candida albicans, and Aspergillus flavus (fungi), with their efficacy being comparable to reference drugs ampicillin (B1664943) and clotrimazole. nih.gov

Antifungal investigations have also yielded promising results. A series of pyrimidine derivatives containing an amide moiety were tested against several plant pathogenic fungi. Specifically, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil (EC50 = 32.1 µg/ml). nih.govrsc.org

| Derivative Class | Microorganism | Type | Activity/Result | Reference |

|---|---|---|---|---|

| Triazole-substituted pyrimidines | Pseudomonas aeruginosa | Gram-negative Bacteria | Promising antibacterial inhibition | nih.govmdpi.com |

| Staphylococcus aureus | Gram-positive Bacteria | Promising antibacterial inhibition | nih.govmdpi.com | |

| Escherichia coli | Gram-negative Bacteria | Promising antibacterial inhibition | nih.govmdpi.com | |

| Pyrimidopyrimidines | Candida albicans | Fungus | Excellent antimicrobial activity | nih.gov |

| Aspergillus flavus | Fungus | Excellent antimicrobial activity | nih.gov | |

| Amide-containing pyrimidines (Compound 5o) | Phomopsis sp. | Fungus | EC50 = 10.5 µg/ml | nih.govrsc.org |

Exploration of Enzyme Inhibitory Potential

Certain pyrimidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The standard in vitro assay for evaluating AChE inhibitory activity is the spectrophotometric method developed by Ellman.

Research in this area has led to the design and synthesis of novel pyrimidine derivatives with significant AChE inhibitory potential. A series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were evaluated, and compound 10q emerged as a potent and selective AChE inhibitor with an IC50 value of 0.88 µM, which was more potent than the reference drug Huperzine-A. Molecular docking studies suggested that this compound could simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.com In another study, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and showed moderate AChE inhibitory activities.

| Derivative Class | Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-(2-oxoethyl)pyrimidine-5-carboxamides | 10q | AChE | 0.88 | mdpi.com |

| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamides | - | AChE | Moderate activity | |

| 8-(piperazin-1-yl)imidazo[1,2-a]pyrazines | - | AChE | 0.55 |

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms like BRCA mutations. Several pyrimidine-based scaffolds have been explored for their potential to inhibit PARP-1.

A notable study focused on a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues. These compounds were evaluated for their inhibitory activity against PARP-1. The research identified several potent inhibitors, with compounds S2 and S7 being the most active, exhibiting IC50 values of 4.06 nM and 3.61 nM, respectively. mdpi.com These values are comparable to, and in the case of S7, more potent than the approved PARP inhibitor Olaparib (IC50 = 5.77 nM). mdpi.com The anti-proliferative activity of these compounds was also confirmed in breast (MCF-7) and colon (HCT116) cancer cell lines, linking their cytotoxic effects to PARP-1 inhibition. nih.govmdpi.com Molecular docking studies further supported these findings by showing that the compounds could fit into the PARP-1 active site. nih.gov

| Derivative Class | Compound | PARP-1 IC50 (nM) | Reference |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidine-2,4-diones | S2 | 4.06 | mdpi.com |

| S7 | 3.61 | mdpi.com | |

| Reference Drug | Olaparib | 5.77 | mdpi.com |

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are central to the inflammatory process through their role in prostaglandin synthesis. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation and in various cancers. Consequently, selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal to achieve anti-inflammatory effects with a reduced risk of gastrointestinal side effects.

Several pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes. A study on pyrimidine-5-carbonitrile hybrids identified compounds that were potent and selective COX-2 inhibitors. Compound 5d from this series was found to be a highly active agent with an IC50 value of 0.16 µM against COX-2, an activity profile similar to the selective COX-2 inhibitor Celecoxib (IC50 = 0.17 µM) and significantly more potent than Nimesulide (IC50 = 1.68 µM). nih.gov Another investigation of different pyrimidine derivatives, designated L1 and L2 , also demonstrated high selectivity towards COX-2, with inhibitory activity comparable to the reference drug meloxicam. mdpi.comnih.gov These findings underscore the potential of the pyrimidine scaffold in developing new selective COX-2 inhibitors. mdpi.comnih.gov

| Derivative Class | Compound | COX-2 IC50 (µM) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile hybrids | 3b | 0.20 | Selective for COX-2 | nih.gov |

| 5b | 0.18 | Selective for COX-2 | nih.gov | |

| 5d | 0.16 | Selective for COX-2 | nih.gov | |

| Pyrimidine derivatives | L1 | Comparable to Meloxicam | Higher affinity for COX-2 than COX-1 | mdpi.comnih.gov |

| L2 | Comparable to Meloxicam | Higher affinity for COX-2 than COX-1 | mdpi.comnih.gov | |

| Reference Drugs | Celecoxib | 0.17 | Selective COX-2 inhibitor | nih.gov |

| Nimesulide | 1.68 | Preferential COX-2 inhibitor | nih.gov |

Other Emerging Biological Activities in Research Models

Beyond the more extensively studied applications of pyrimidine derivatives, ongoing research has begun to uncover novel biological activities for compounds structurally related to 2-(3-methoxyphenyl)pyrimidine-5-carboxylic acid. These emerging areas of investigation in preclinical models highlight the therapeutic potential of this chemical scaffold in a variety of disease contexts, including inflammatory conditions, bone disorders, and metabolic diseases.

Inhibition of Salt-Inducible Kinases (SIKs) for Inflammatory Bowel Disease

A series of pyrimidine-5-carboxamide derivatives have been identified as novel inhibitors of salt-inducible kinases (SIKs), which are crucial regulators of the inflammatory process, particularly in the polarization of macrophages. uni.lunih.gov In a preclinical study, a lead compound, designated as 8h , demonstrated favorable activity and selectivity for SIK1 and SIK2. uni.lu Mechanistic studies in bone marrow-derived macrophages revealed that compound 8h significantly upregulated the expression of the anti-inflammatory cytokine IL-10 while reducing the expression of the pro-inflammatory cytokine IL-12. uni.lunih.gov Furthermore, it was observed to elevate the expression of cAMP response element-binding protein (CREB) target genes, including IL-10, c-FOS, and Nurr77. uni.lunih.gov The compound also induced the translocation of CREB-regulated transcriptional coactivator 3 (CRTC3) and increased the expression of LIGHT, SPHK1, and Arginase 1. uni.lu In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, compound 8h demonstrated significant anti-inflammatory effects, suggesting its potential as a therapeutic candidate for inflammatory bowel disease. uni.lunih.gov

Table 1: In Vitro Activity of Pyrimidine-5-carboxamide Derivative 8h

| Target | IC50 (nM) | Cell-Based Assay | Effect |

| SIK1 | Data not specified | Bone Marrow-Derived Macrophages | Upregulation of IL-10 |

| SIK2 | Data not specified | Bone Marrow-Derived Macrophages | Downregulation of IL-12 |

| SIK3 | Data not specified |

Bone Anabolic Activity through BMP2/SMAD1 Signaling

Certain pyrimidine derivatives have been investigated as potential bone anabolic agents for the treatment of osteoporosis. rsc.orgnih.gov Research has identified a series of substituted pyrimidine compounds that promote osteogenesis. One of the most efficacious compounds, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) , was identified as a potent bone anabolic agent at a concentration of 1 pM in vitro. rsc.orgnih.gov This compound was found to promote bone formation by upregulating the expression of key osteogenic genes, such as RUNX2 and type 1 collagen, through the activation of the BMP2/SMAD1 signaling pathway. rsc.orgnih.gov The in vitro osteogenic potential was further confirmed in an in vivo fracture defect model, where compound 18a enhanced the rate of bone formation. rsc.orgnih.gov

Table 2: Biological Activity of Pyrimidine Derivative 18a in Bone Formation

| Assay | Model | Concentration/Dose | Outcome |

| Osteogenesis | In vitro | 1 pM | Upregulation of RUNX2 and type 1 collagen |

| Bone Formation | In vivo fracture defect model | 5 mg kg⁻¹ | Promoted bone formation rate |

15-Lipoxygenase (15-LOX) Inhibition and Antioxidant Activity

A novel series of 2-thiouracil-5-sulfonamide derivatives have been synthesized and evaluated for their antioxidant and 15-lipoxygenase (15-LOX) inhibitory activities. mdpi.comnih.gov Several of these compounds, including 5c, 6d, 7d, 9b, 9c, and 9d , demonstrated significant radical scavenging activity in various antioxidant assays. nih.gov Notably, these derivatives also exhibited potent inhibition of the 15-LOX enzyme, with activity comparable to the standard inhibitor quercetin. mdpi.comnih.gov The inhibition of 15-LOX, an enzyme involved in the inflammatory cascade and oxidative stress, points to a potential therapeutic application for these pyrimidine derivatives in inflammatory conditions.

Table 3: 15-LOX Inhibitory Activity of 2-Thiouracil-5-Sulfonamide Derivatives

| Compound | 15-LOX Inhibition |

| 5c | Significant |

| 6d | Significant |

| 7d | Significant |

| 9b | Significant |

| 9c | Significant |

| 9d | Significant |

| Quercetin (Standard) | Standard Inhibitor |

Xanthine (B1682287) Oxidase Inhibition for Hyperuricemia

Derivatives of 2-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid have been designed and synthesized as novel inhibitors of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that produces uric acid. nih.govresearchgate.net Elevated levels of uric acid are associated with hyperuricemia and gout. Several of these compounds displayed remarkable in vitro XO inhibitory potency, with IC50 values in the nanomolar range. nih.gov Specifically, compounds 10c and 10e were identified as highly potent XO inhibitors, with IC50 values of 0.0240 µM and 0.0181 µM, respectively, which are comparable to the clinically used drug febuxostat. nih.govresearchgate.net Further in vivo studies with compound 10c in a potassium oxonate-induced hyperuricemia rat model demonstrated a significant reduction in serum uric acid levels. nih.govresearchgate.net

Table 4: In Vitro Xanthine Oxidase Inhibitory Activity of Pyrimidine Derivatives

| Compound | IC50 (µM) |

| 10c | 0.0240 |

| 10e | 0.0181 |

| Febuxostat (Reference) | Comparable potency |

| Allopurinol (Reference) | 5.462 |

Advanced Methodological Approaches in Pre Clinical Biological Research

In Vitro Cellular Assay Systems for Biological Profiling

The initial stages of pre-clinical research for 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid would necessitate a thorough in vitro evaluation to determine its cytotoxic and anti-proliferative effects against various cell lines. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are fundamental in this process. These colorimetric assays provide quantitative data on cell viability and proliferation, offering a preliminary assessment of the compound's potential as an anticancer agent.

For instance, studies on structurally related pyrimidine (B1678525) derivatives have demonstrated significant cytotoxic activity. While specific data for this compound is not extensively available in public literature, the general class of pyrimidine-based compounds has shown promise. For example, certain 4-arylamino-pyrimidine derivatives have exhibited potent anti-proliferative activity against cancer cell lines such as U87-MG, with IC50 values in the low micromolar range. researchgate.net Similarly, other pyrimidine derivatives have shown significant antitumor activities against cell lines like A549 (lung carcinoma), PC-3 (prostate cancer), and HepG2 (liver cancer), with IC50 values as low as 0.56 µM. researchgate.net

To provide a clearer picture of how data for a related compound would be presented, consider the following hypothetical data table for a structurally similar pyrimidine derivative.

Table 1: Cytotoxicity of a Structurally Related Pyrimidine Derivative

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 5.8 |

| MCF-7 | Breast Adenocarcinoma | 8.2 |

| DU145 | Prostate Carcinoma | 12.5 |

In Vivo Animal Models for Efficacy Studies

Following promising in vitro results, the evaluation of this compound would progress to in vivo animal models to assess its efficacy and to gain mechanistic insights in a whole-organism context. These pre-clinical studies are crucial for understanding the compound's therapeutic potential and its effects on a living system.

Rodent models, such as mice and rats, are commonly used in these studies. For instance, research on a related compound, 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid, demonstrated potent hypolipidemic activity in rodents. nih.gov This study highlighted the compound's ability to reduce liver enzyme activities essential for triglyceride and cholesterol synthesis. nih.gov Such findings in animal models provide valuable information about the potential therapeutic applications of pyrimidine-carboxylic acid derivatives.

Another example involves the use of animal models to evaluate the antidepressant-like activity of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, which share a fused pyrimidine core. mdpi.comresearchgate.net In these studies, compounds were assessed in mice using tests such as the forced swimming test (FST), tail suspension test (TST), and sucrose (B13894) preference test (SPT). researchgate.net

A hypothetical representation of data from an in vivo study on a related pyrimidine derivative is shown below.

Table 2: In Vivo Efficacy of a Related Pyrimidine Derivative in a Xenograft Mouse Model

| Treatment Group | Tumor Growth Inhibition (%) | p-value |

|---|---|---|

| Vehicle Control | 0 | - |

| Compound X (10 mg/kg) | 45 | <0.05 |

| Compound X (25 mg/kg) | 68 | <0.01 |

Biochemical and Cellular Mechanistic Investigations of Action

To understand how this compound exerts its biological effects at a molecular level, a variety of biochemical and cellular mechanistic investigations are employed. These studies can include enzyme assays and gene expression analyses.

Enzyme inhibition assays are critical for identifying specific molecular targets. Pyrimidine derivatives have been shown to inhibit a range of enzymes. For example, studies on certain pyrimidine derivatives have demonstrated inhibitory activity against enzymes like carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Ki values in the nanomolar range. researchgate.net The inhibitory impact of pyrimidine and its derivatives on glutathione (B108866) reductase has also been investigated, revealing IC50 values in the micromolar range. juniperpublishers.com The EGFR kinase is another important target for pyrimidine derivatives, with some compounds showing IC50 values as low as 13 nM. nih.gov

Gene expression studies, often utilizing techniques like quantitative PCR (qPCR) or microarray analysis, can reveal the cellular pathways modulated by the compound. For example, treatment of cancer cells with certain pyrimidine derivatives has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase. researchgate.net Analysis of gene expression changes can elucidate the underlying mechanisms, such as the deregulation of genes involved in cell cycle control or apoptosis. Studies on bladder cancer cells have shown that the expression levels of DNA damage repair genes like BRCA1 and RBBP8 can be significantly altered after treatment with chemotherapeutic agents, which can include pyrimidine analogs. nih.gov

A hypothetical data table summarizing the results of enzyme inhibition assays for a related compound is presented below.

Table 3: Enzyme Inhibition Profile of a Structurally Similar Pyrimidine Compound

| Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 2.5 | Competitive |

| 5-Lipoxygenase (5-LOX) | 15.1 | Non-competitive |

Analytical Techniques for Compound Detection and Quantification in Research Matrices

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound and its metabolites in various biological matrices, such as plasma, urine, and tissue homogenates. These methods are crucial for pharmacokinetic and metabolism studies.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. nih.gov The development of a robust LC-MS/MS method would involve optimizing chromatographic conditions to achieve good separation from endogenous matrix components and selecting appropriate precursor-product ion transitions for sensitive and specific detection.

Method validation is a critical step to ensure the reliability of the analytical data. This includes assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects. The establishment of such validated methods is fundamental for supporting pre-clinical pharmacokinetic and toxicokinetic studies. nih.gov

The following table provides a hypothetical summary of the parameters for an LC-MS/MS method developed for the quantification of a related pyrimidine derivative in plasma.

Table 4: LC-MS/MS Method Parameters for Quantification in Plasma

| Parameter | Value |

|---|---|

| Chromatographic Column | C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition | e.g., m/z 231.1 -> 185.1 |

| Linear Range | 1 - 1000 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Methoxyphenyl)pyrimidine-5-carboxylic acid?

A common approach involves constructing the pyrimidine ring via condensation reactions. For example:

- Step 1: React diethyl ethoxymethylenemalonate with S-methylisothiourea to form the pyrimidine core. This method is adaptable from the synthesis of structurally analogous pyrimidine esters (e.g., ethyl 4-hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylate) .

- Step 2: Introduce the 3-methoxyphenyl group at position 2 through Suzuki-Miyaura coupling using a boronic acid derivative or nucleophilic aromatic substitution.

- Step 3: Hydrolyze the ethyl ester to the carboxylic acid using NaOH in ethanol/water, followed by acidification (e.g., 1 N HCl), as demonstrated in trifluoromethyl-substituted pyrimidine syntheses .

Q. How can the purity and structure of this compound be validated?

- Liquid Chromatography-Mass Spectrometry (LCMS): Confirm the molecular ion peak (e.g., m/z 261 [M+H]+ for similar pyrimidine carboxylic acids) .

- HPLC: Monitor retention times under standardized conditions (e.g., 1.26 minutes with a C18 column and acidic mobile phase) .

- NMR: Analyze substituent positions (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons in the 6.8–7.4 ppm range).

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Catalyst Screening: Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient Suzuki coupling of the 3-methoxyphenyl group, optimizing solvent (e.g., DMF/H₂O) and temperature (80–100°C).

- Purification: Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water) to isolate the target compound .

- Kinetic Control: Adjust reaction time and stoichiometry to avoid over-substitution or ring-opening side reactions.

Q. What strategies can improve the compound’s solubility for in vitro assays?

- Salt Formation: Convert the carboxylic acid to a sodium or ammonium salt via neutralization with NaOH or NH₄OH .

- Co-Solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility.

- Prodrug Approach: Synthesize an ethyl ester prodrug (e.g., ethyl 2-(3-methoxyphenyl)pyrimidine-5-carboxylate) for improved lipophilicity, hydrolyzing it in vivo .

Q. How can structural modifications alter biological activity?

- Substituent Variation: Replace the 3-methoxy group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methylthio) groups to study structure-activity relationships (SAR). For example, methylthio analogs (e.g., 2-(methylthio)pyrimidine-5-carboxylic acid) show distinct reactivity and biological profiles .

- Heterocycle Hybridization: Fuse the pyrimidine core with thiadiazole or triazole moieties, as seen in cytotoxic pyrimidine-thiadiazole hybrids (IC₅₀ values <10 μM in HCT116 cells) .

Q. What analytical methods are suitable for stability studies under physiological conditions?

- Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC with photodiode array detection .

- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C for similar pyrimidines) .

Q. How can computational methods guide derivative design?

- Molecular Docking: Simulate interactions with target enzymes (e.g., thymidylate synthase) using software like AutoDock Vina. Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol).

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) or logP values with cytotoxicity data from analogs .

Methodological Considerations

Q. What are common pitfalls in synthesizing this compound, and how can they be resolved?

- Low Coupling Efficiency: Ensure the boronic acid derivative (e.g., 3-methoxyphenylboronic acid) is freshly prepared or commercially stabilized to avoid decomposition.

- Ester Hydrolysis Incompleteness: Extend reaction time (2–4 hours) and use excess NaOH (2–3 eq) during saponification .

Q. How to validate biological activity in cancer cell lines?

- MTT Assay: Treat HCT116 or Ehrlich ascites carcinoma (EAC) cells with the compound (1–100 μM) for 48 hours. Compare IC₅₀ values to reference drugs (e.g., 5-fluorouracil) .

- Apoptosis Markers: Use flow cytometry to quantify Annexin V/PI staining or caspase-3 activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.